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Compound of Interest

Compound Name: 5-Hexen-3-one

Cat. No.: B3050204 Get Quote

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, spectroscopic data, and potential applications of 5-Hexen-3-one. The

information is intended for researchers, scientists, and professionals in the fields of organic

chemistry, chemical synthesis, and drug development.

Core Properties and Data
5-Hexen-3-one is an unsaturated ketone with the molecular formula C₆H₁₀O.[1][2] Its chemical

structure consists of a six-carbon chain with a ketone functional group at the third position and

a terminal double bond between the fifth and sixth carbons.

Quantitative Data Summary
The key quantitative data for 5-Hexen-3-one are summarized in the table below for easy

reference and comparison.
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Property Value Reference(s)

Molecular Weight 98.14 g/mol [2]

Molecular Formula C₆H₁₀O [1][2]

CAS Registry Number 24253-30-3 [1][2]

Appearance
Colorless to pale yellow liquid

(estimated)
[3]

Boiling Point
120-121 °C at 760 mmHg

(estimated)
[3]

Vapor Pressure
15.124 mmHg at 25 °C

(estimated)
[3]

logP (o/w) 1.244 (estimated) [3]

Water Solubility
1.356 x 10⁴ mg/L at 25 °C

(estimated)
[3]

Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of 5-Hexen-3-one are not

readily available in the searched literature, a highly plausible and common method for its

preparation is the acetoacetic ester synthesis.[4][5][6] This method is a versatile and widely

used technique for the synthesis of ketones.

Acetoacetic Ester Synthesis of 5-Hexen-3-one
The acetoacetic ester synthesis involves the alkylation of ethyl acetoacetate followed by

hydrolysis and decarboxylation.[4][5][6] To synthesize 5-Hexen-3-one, the enolate of ethyl

acetoacetate is first generated and then alkylated with an allyl halide (e.g., allyl bromide). The

subsequent hydrolysis of the ester and decarboxylation of the resulting β-keto acid yields the

target ketone.

Experimental Protocol:
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Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping

funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous

ethanol. Ethyl acetoacetate is then added dropwise to the cooled solution to form the sodium

salt of the ethyl acetoacetate enolate.[4][5]

Alkylation: Allyl bromide is added dropwise to the solution of the enolate. The reaction

mixture is then heated under reflux until the reaction is complete (monitoring by TLC is

recommended). This results in the formation of ethyl 2-acetyl-4-pentenoate.[4][5]

Hydrolysis and Decarboxylation: The alkylated product is then subjected to acidic or basic

hydrolysis to cleave the ester group, followed by acidification (if necessary) and heating to

induce decarboxylation of the intermediate β-keto acid. This final step yields 5-Hexen-3-one.

[4][5][6]

Purification: The crude product can be purified by distillation.

The workflow for this synthesis is illustrated in the diagram below.

Step 1: Enolate Formation Step 2: Alkylation Step 3: Hydrolysis & Decarboxylation

Ethyl Acetoacetate Enolate
  NaOEt, EtOH  

Ethyl 2-acetyl-4-pentenoate  Allyl Bromide   5-Hexen-3-one  H3O+, Δ  

Click to download full resolution via product page

Acetoacetic ester synthesis workflow.

Spectroscopic Data and Analysis
Spectroscopic analysis is crucial for the identification and characterization of 5-Hexen-3-one.

Below is a summary of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-Hexen-3-one is expected to show distinct signals

for the different types of protons. The vinyl protons (=CH₂ and -CH=) would appear in the
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downfield region (around 5-6 ppm). The methylene protons adjacent to the double bond (-

CH₂-CH=) would likely be a doublet of triplets around 3.1 ppm. The methylene protons of the

ethyl group (-CO-CH₂-CH₃) would be a quartet around 2.4 ppm, and the terminal methyl

protons (-CH₂-CH₃) would be a triplet around 1.0 ppm.

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the

six carbon atoms in different chemical environments. The carbonyl carbon (C=O) would have

the most downfield chemical shift (likely >200 ppm). The two sp² carbons of the double bond

would appear in the range of 115-140 ppm. The remaining three sp³ carbons would be found

in the upfield region of the spectrum.[7]

Infrared (IR) Spectroscopy
The IR spectrum of 5-Hexen-3-one would exhibit characteristic absorption bands for its

functional groups. A strong, sharp peak corresponding to the C=O stretch of the ketone is

expected around 1715 cm⁻¹. The C=C stretching vibration of the alkene would appear around

1640 cm⁻¹. The =C-H stretching of the vinyl group would be observed just above 3000 cm⁻¹,

while the sp³ C-H stretching would be seen just below 3000 cm⁻¹.[8]

Mass Spectrometry (MS)
In the mass spectrum of 5-Hexen-3-one obtained by electron ionization (EI), the molecular ion

peak (M⁺) would be observed at an m/z of 98.[1][2] Common fragmentation patterns for

ketones would be expected. Alpha-cleavage on either side of the carbonyl group would lead to

the formation of acylium ions. For instance, cleavage of the ethyl group would result in a

fragment at m/z 69, while cleavage of the allyl group would produce a fragment at m/z 57. The

McLafferty rearrangement is also a possible fragmentation pathway for ketones with gamma-

hydrogens, which could lead to a characteristic fragment ion.[9][10]

Applications in Research and Drug Development
Currently, there is limited specific information available in the scientific literature regarding the

direct application of 5-Hexen-3-one in drug development. It is primarily considered a chemical

intermediate and a building block in organic synthesis. Its bifunctional nature, possessing both

a ketone and an alkene, makes it a versatile precursor for the synthesis of more complex

molecules, including heterocyclic compounds and other functionalized organic structures.
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While 5-Hexen-3-one itself has not been extensively studied for its biological activity, its

isomers and related α,β-unsaturated ketones have been investigated for various biological

properties. For example, some unsaturated ketones are known to exhibit antimicrobial and

cytotoxic activities. This suggests that 5-Hexen-3-one could be a scaffold for the development

of novel therapeutic agents, and its biological profile warrants further investigation. It is

important to note that 5-Hexen-3-one is not recommended for use in fragrances or flavors.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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